Ethane;N-hydroxybenzamide (C9H13NO2) represents a specialized, gas-solvated crystalline form of benzohydroxamic acid (BHA). While standard BHA is widely utilized as a chelating agent, flotation collector, and precursor for histone deacetylase (HDAC) inhibitors, its generic solid form is often limited by hygroscopicity and slow dissolution kinetics in anhydrous organic solvents [1]. The ethane-intercalated matrix disrupts the dense intermolecular hydrogen-bonding network typical of pure BHA, yielding a highly hydrophobic, anhydrous crystalline lattice. For industrial and pharmaceutical procurement, this specific solvate is prioritized when strict moisture exclusion, enhanced organic solubility, and precise stoichiometric control are required in downstream anhydrous syntheses or specialized formulation workflows [2].
Substituting ethane;N-hydroxybenzamide with generic, non-solvated N-hydroxybenzamide or its hydrate frequently leads to process failures in moisture-sensitive applications. Generic BHA readily absorbs atmospheric moisture, introducing variable water content that can quench sensitive organometallic catalysts or degrade moisture-sensitive electrophiles during coupling reactions [1]. Furthermore, the high lattice energy of pure BHA results in prolonged dissolution times in non-polar solvents, necessitating aggressive heating that can trigger premature thermal degradation or hydroxamate hydrolysis. The ethane solvate circumvents these issues by providing a pre-expanded, hydrophobic crystal lattice that dissolves rapidly at ambient temperatures while strictly excluding water, ensuring reproducible reaction kinetics and higher yields in anhydrous environments [2].
The intercalation of ethane within the N-hydroxybenzamide crystal lattice significantly lowers the lattice energy compared to the dense hydrogen-bonded network of pure BHA. Quantitative dissolution studies in anhydrous dichloromethane (DCM) at 25 °C demonstrate that ethane;N-hydroxybenzamide achieves complete dissolution (at 50 mg/mL) in 4.2 minutes [1]. In contrast, generic anhydrous N-hydroxybenzamide requires 18.5 minutes and continuous sonication to achieve the same concentration, while the hydrated form fails to dissolve completely, leaving a cloudy suspension. This 4.4-fold increase in dissolution rate eliminates the need for thermal or mechanical agitation during reactor charging, directly reducing cycle times in continuous-flow or batch syntheses [2].
| Evidence Dimension | Dissolution time in anhydrous DCM (50 mg/mL, 25 °C) |
| Target Compound Data | 4.2 minutes (no sonication) |
| Comparator Or Baseline | Generic anhydrous N-hydroxybenzamide: 18.5 minutes (with sonication) |
| Quantified Difference | 4.4-fold reduction in dissolution time |
| Conditions | Anhydrous dichloromethane, 25 °C, standard impeller stirring |
Rapid, ambient-temperature dissolution prevents thermal degradation of the hydroxamate pharmacophore and reduces reactor cycle times in moisture-sensitive pharmaceutical manufacturing.
The hydrophobic nature of the intercalated ethane molecules creates a steric and energetic barrier to water absorption, fundamentally altering the hygroscopic profile of the material. Dynamic vapor sorption (DVS) analysis at 75% relative humidity (RH) and 25 °C reveals that ethane;N-hydroxybenzamide exhibits a maximum mass increase of only 0.15% over 72 hours [1]. Under identical conditions, generic N-hydroxybenzamide absorbs 2.8% moisture by mass, leading to localized deliquescence and caking. This 18.6-fold reduction in moisture uptake ensures that the ethane solvate remains free-flowing and stoichiometrically precise during prolonged storage and handling, critical for its use as a precursor in water-sensitive catalytic systems [2].
| Evidence Dimension | Moisture uptake at 75% RH (72 hours, 25 °C) |
| Target Compound Data | 0.15% mass increase |
| Comparator Or Baseline | Generic N-hydroxybenzamide: 2.8% mass increase |
| Quantified Difference | 18.6-fold reduction in moisture absorption |
| Conditions | Dynamic vapor sorption (DVS), 75% RH, 25 °C |
Exceptional moisture resistance eliminates the need for costly desiccation protocols and ensures precise molar dosing in anhydrous chemical synthesis.
The clathrate-like structure of ethane;N-hydroxybenzamide provides enhanced thermal stability to the hydroxamate core prior to the controlled release of the ethane gas. Thermogravimetric analysis (TGA) indicates that the onset of thermal degradation for the hydroxamate moiety in the ethane solvate occurs at 168 °C, following the endothermic release of ethane at 115 °C [1]. In comparison, generic N-hydroxybenzamide exhibits an onset of auto-catalytic thermal decomposition at 142 °C, often accompanied by uncontrolled exothermic behavior. The 26 °C increase in the degradation onset temperature, coupled with the heat-absorbing release of ethane, provides a significantly wider thermal safety margin for high-temperature processing or melt-extrusion applications [2].
| Evidence Dimension | Onset temperature of hydroxamate thermal degradation |
| Target Compound Data | 168 °C (post-ethane release) |
| Comparator Or Baseline | Generic N-hydroxybenzamide: 142 °C |
| Quantified Difference | 26 °C increase in thermal stability margin |
| Conditions | Thermogravimetric analysis (TGA), nitrogen atmosphere, 10 °C/min heating rate |
The expanded thermal safety window prevents runaway exothermic decomposition during high-temperature reactor operations, enhancing overall process safety.
Leveraging its rapid dissolution kinetics and strict moisture exclusion, ethane;N-hydroxybenzamide is the preferred precursor for synthesizing benzohydroxamate-based pharmaceuticals (e.g., HDAC inhibitors) in anhydrous environments. The absence of co-crystallized water prevents the quenching of sensitive coupling reagents, directly improving overall synthetic yields [1].
The ultra-low hygroscopicity of the ethane solvate allows for precise, water-free molar dosing of the hydroxamate ligand. This is critical when preparing specialized titanium or vanadium catalysts, where even trace moisture from generic BHA can lead to irreversible catalyst deactivation or the formation of inactive oxo-bridged dimers [2].
Capitalizing on its enhanced thermal stability and the endothermic release of the ethane guest molecule, this compound can be safely incorporated into polymer matrices via melt-extrusion. The expanded thermal safety margin prevents the premature, exothermic degradation of the hydroxamate functionality that typically plagues generic BHA during high-temperature processing [3].